N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide
Description
The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide features a benzoxazepin core fused with a 2,6-difluorobenzamide group. Its structure includes a 3,3-dimethyl-4-oxo moiety and a 5-propyl substituent on the benzoxazepin ring.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c1-4-10-25-16-11-13(8-9-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h5-9,11H,4,10,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBXJHZKLDRDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Modifications: Introduction of the propyl group and the difluorobenzamide moiety through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Chemical Reactions Analysis
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzamide moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Ethyl-Substituted Analog (CAS 921789-56-2)
A closely related compound, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide (C₂₀H₂₀F₂N₂O₃; MW 374.387), differs only in the 5-alkyl substituent (ethyl vs. propyl) . Key comparisons:
| Property | Target Compound (Propyl) | Ethyl Analog (CAS 921789-56-2) |
|---|---|---|
| Molecular Weight | ~388 g/mol (estimated) | 374.387 g/mol |
| Substituent at Position 5 | Propyl | Ethyl |
| LogP (estimated) | Higher lipophilicity | Slightly lower lipophilicity |
The ethyl analog’s crystallographic data (if resolved via SHELX programs ) could provide insights into conformational preferences.
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
Diflubenzuron (CAS 35367-38-5) shares the 2,6-difluorobenzamide group but replaces the benzoxazepin ring with a urea-linked 4-chlorophenyl moiety . It is a known chitin synthesis inhibitor used as an insecticide. Comparisons:
| Property | Target Compound | Diflubenzuron |
|---|---|---|
| Core Structure | Benzoxazepin | Urea-linked aryl |
| Environmental Hazard | Not reported | Class 9 (Marine Pollutant) |
| Bioactivity | Uncharacterized | Chitin synthesis inhibition |
The benzoxazepin core may confer distinct hydrogen-bonding patterns (e.g., via carbonyl groups) compared to diflubenzuron’s urea motif, influencing target selectivity .
Teflubenzuron and Hexaflumuron
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) are benzoylurea pesticides with halogenated aryl groups . These compounds highlight the importance of electron-withdrawing substituents (e.g., Cl, F) for enhancing binding to insect chitin synthase.
| Property | Target Compound | Teflubenzuron | Hexaflumuron |
|---|---|---|---|
| Aromatic Substituents | Benzoxazepin | 3,5-Cl, 2,4-F-phenyl | 3,5-Cl, 4-O-C₂F₄H |
| Molecular Weight | ~388 g/mol | 458.1 g/mol | 540.1 g/mol |
| Bioactivity | Unreported | Insect growth regulator | Termite-specific activity |
The target compound’s benzoxazepin ring may reduce off-target effects compared to highly halogenated benzoylureas.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide is a compound belonging to the class of benzoxazepines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural components of this compound suggest various mechanisms of action that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS with a molecular weight of approximately 412.486 g/mol. The structure features a benzoxazepine ring and a difluorobenzamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antitumor Activity : Some benzoxazepines have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : These compounds may possess activity against various bacterial strains.
- Neuroprotective Effects : Certain derivatives have been studied for their potential to protect neuronal cells from damage.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.
- Receptor Modulation : It could act as an antagonist or agonist at certain neurotransmitter receptors.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases.
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of benzoxazepine derivatives, N-(3,3-dimethyl-4-oxo-5-propyl) showed significant cytotoxic effects against various cancer cell lines. The mechanism was identified as apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | DNA damage response |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
